molecular formula CCl4OS B110752 Trichloromethanesulfinyl chloride CAS No. 25004-95-9

Trichloromethanesulfinyl chloride

Cat. No. B110752
CAS RN: 25004-95-9
M. Wt: 201.9 g/mol
InChI Key: XUDFWSSAMJVVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethanesulfinyl chloride is a technical compound with a linear formula of Cl3CSOCl . It is used for the generation of dichlorocarbene .


Synthesis Analysis

The synthesis of Trichloromethanesulfinyl chloride involves adding 186 g (1.0 mol) of trichloromethylthiochloride to the glass reaction bottle, passing oxygen and irradiating with blue light. After 48 hours, trichloromethylthiochloride 3%, trichloromethylsulfinyl chloride 96.7%, and trichloromethylsulfonyl chloride 0.3% are obtained .


Molecular Structure Analysis

The molecular structure of Trichloromethanesulfinyl chloride is represented by the linear formula Cl3CSOCl . The molecular weight of the compound is 201.89 .


Chemical Reactions Analysis

Trichloromethanesulfinyl chloride is used in the preparation of trichloromethanesulfenyl acetate and trichloromethanesulfenyl trifluoroacetate via a heterogeneous reaction with silver acetate and silver trifluoroacetate . It also helps in the preparation of trichloromethyl disulfides, alkyl orthocarbonates, and trithiocarbonates .


Physical And Chemical Properties Analysis

Trichloromethanesulfinyl chloride has a refractive index of n20/D 1.541. It has a boiling point of 38-40 °C/2 mmHg (lit.) and a density of 1.750 g/mL at 20 °C (lit.) .

Scientific Research Applications

Organic Synthesis

  • Alpha-Chlorination of Aldehydes : Trichloromethanesulfonyl chloride, a commercially available reagent closely related to Trichloromethanesulfinyl chloride, has been shown to be efficient in the alpha-chlorination of aldehydes. This process, including its catalytic asymmetric version, is favored due to mild reaction conditions, and it outperforms typical chlorinating reagents for organic synthesis. This is beneficial for minimizing the formation of toxic chlorinated waste (Jimeno, Cao, & Renaud, 2016).

Environmental Chemistry

  • Formation in Chlorinated Water : Studies have found that chlorine, commonly used for sanitizing wash water and fresh produce, can lead to the formation of harmful by-products like trichloromethane. This research is crucial for understanding the implications of chlorine use in food processing and water treatment (Fan & Sokorai, 2015).

Photocatalysis

  • Degradation of Chloromethanes : Trichloromethanesulfinyl chloride has been studied in the context of photocatalysis, where it was found that chloromethanes like trichloromethane can be completely mineralized to CO2 and HCl using TiO2 as a heterogeneous photocatalyst. This process is significant for environmental remediation efforts (Hsiao, Lee, & Ollis, 1983).

Toxicology

  • Toxicological Studies : Research on the toxicity of trichloromethane has provided insights into its impact on human health and the environment. Studies have explored its mutagenic and carcinogenic potential, attributed to reactive intermediate biotransformation products rather than the parent molecule itself (Davidson & Beliles, 1991).

Water Treatment

  • Trihalomethane Formation in Soil : Studies have shown that trichloromethane, a type of trihalomethane, can form abiotically in soil under certain conditions, such as the presence of iron(III), hydrogen peroxide, and halide. This discovery is important for understanding the natural sources of trichloromethane in the environment (Huber, Kotte, Schöler, & Williams, 2009).

Analytical Chemistry

  • Microextraction of Trihalomethanes : Liquid-phase microextraction methods have been developed for the determination of trihalomethanes, including trichloromethane, in water samples. This is crucial for monitoring water quality and assessing environmental and health risks (Tor & Aydın, 2006).

Bioremediation

  • Degradation in Mixed Microbial Cultures : Studies have shown that certain microbial cultures can degrade trichloroethane, a compound related to trichloromethane, enhancing biotransformation of chlorinated ethenes and ethanes. This research is vital for the bioremediation of sites contaminated with chlorinated organic compounds (Grostern & Edwards, 2006).

Safety And Hazards

Trichloromethanesulfinyl chloride is a hazardous compound. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

trichloromethanesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4OS/c2-1(3,4)7(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDFWSSAMJVVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947867
Record name Trichloromethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloromethanesulfinyl chloride

CAS RN

25004-95-9
Record name 1,1,1-Trichloromethanesulfinyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25004-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloromethanesulphinyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025004959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloromethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethanesulphinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethanesulfinyl chloride
Reactant of Route 2
Trichloromethanesulfinyl chloride
Reactant of Route 3
Trichloromethanesulfinyl chloride

Citations

For This Compound
25
Citations
T KEMPE, T NORIN - ACTA CHEMICA SCANDINAVICA …, 1974 - actachemscand.org
… This product was shown to be trichloromethanesulfinate (3), and was characterized by transforming it into the trichloromethanesulfinyl chloride 2 or into the crystalline morpholide.8 The …
Number of citations: 17 actachemscand.org
IV II III, V VI - Acta Chem. Scand, 1968 - actachemscand.org
… Trichloromethanesulfinyl chloride was made according to Schöllkopf and Hilbert * from trichloromethanesulfinic acid and thionyl chloride in ether, bp 34—38/l mm Hg (lit.80 bp 36-3871 …
Number of citations: 0 actachemscand.org
VC Christov, JG Ivanova - Synthetic communications, 2006 - Taylor & Francis
… in situ from ethyl propynoate 1 and LDA, with acetone or cyclohexanone and subsequent treatment with TMSCl and after that with methane‐ or trichloromethanesulfinyl chloride, gives …
Number of citations: 15 www.tandfonline.com
BL Wilkinson, AJ Fairbanks - Tetrahedron Letters, 2008 - Elsevier
… The use of commercially available trichloromethanesulfinyl chloride in order to form trichloromethanethiosulfinates in situ was also investigated, but significant amounts of by-products …
Number of citations: 12 www.sciencedirect.com
YF Zhang, RL Kirchmeier, JM Shreeve - Inorganic Chemistry, 1992 - ACS Publications
Alkanesulfinic acids, alkanesulfinate salts, andalkanesulfinyl chlorides are extremely useful intermediates in the synthesis of organic and biologically active compounds. …
Number of citations: 8 pubs.acs.org
B Zwanenburg, L Thijs, J Strating - Tetrahedron Letters, 1969 - Elsevier
… The unstable product was characterized (8) as trichloromethanesulfinyl chloride III by conversion into the morpholide IV (9) (yield 26%). Prolonged treatment with chlorine lowered the …
Number of citations: 19 www.sciencedirect.com
S Braverman, M Cherkinsky - Tetrahedron letters, 1997 - Elsevier
… However, because of the high cost of trichloromethanesulfinyl chloride, we prepared the required trichloromethanesulfinamides by the two alternative methods described below. The …
Number of citations: 9 www.sciencedirect.com
S Braverman, Y Zafrani - Tetrahedron, 1998 - Elsevier
… available by rearrangement of the corresponding trichloromethanesulfinates which in turn can be prepared by reaction of the appropriate alcohols with trichloromethanesulfinyl chloride, …
Number of citations: 23 www.sciencedirect.com
JE Macintyre - 1994 - books.google.com
The Dictionary of Inorganic Compounds is conceived as a continually updated information system on all the most important inorganic chemical substances. Each year a supplementary …
Number of citations: 3 books.google.com
A Senning - Sulfur reports, 2003 - Taylor & Francis
… The unprecedented title compound 163 could be obtained in a simple manner from trichloromethanesulfinyl chloride 162 and silver cyanate: …
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.